

Introduction to the Benzothiazole Scaffold and 2-Methylbenzo[d]thiazole-5-carbonitrile

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbonitrile

Cat. No.: B1602028

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The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.^{[1][2][3]} Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.^{[2][4]} Derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and diagnostic agents.^{[1][2]}

2-Methylbenzo[d]thiazole-5-carbonitrile represents a strategically functionalized member of this class. The key features are:

- The 2-methyl group: This small alkyl group can influence the steric and electronic profile of the molecule, potentially enhancing binding affinity to specific biological targets.
- The 5-carbonitrile (-C≡N) group: This electron-withdrawing group is a versatile chemical handle. It can participate in various chemical transformations to build more complex molecules, act as a hydrogen bond acceptor in ligand-receptor interactions, and is a common feature in many bioactive compounds.

This combination makes **2-Methylbenzo[d]thiazole-5-carbonitrile** a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.^[5]

Physicochemical Properties and Characterization

The fundamental properties of **2-Methylbenzo[d]thiazole-5-carbonitrile** are summarized below. Characterization is typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure identity and purity.[6]

Property	Value	Source
CAS Number	90418-93-2	[6][7][8]
Molecular Formula	C ₉ H ₆ N ₂ S	[5][7]
Molecular Weight	174.22 g/mol	[7][9]
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbonitrile	N/A
Appearance	N/A (Typically a solid)	[5]
Purity	≥95-97% (Varies by supplier)	[5][7][8]
Isomeric SMILES	CC1=NC2=C(S1)C=CC(=C2)C#N	[7]

Synthesis and Mechanistic Rationale

The synthesis of 2-methylbenzothiazole derivatives is well-established in chemical literature. A common and efficient method involves the condensation and cyclization of a substituted 2-aminothiophenol with an acetylating agent, such as acetic anhydride in glacial acetic acid.[10] This approach provides a direct route to the 2-methylbenzothiazole core.

Experimental Protocol: Synthesis of **2-Methylbenzo[d]thiazole-5-carbonitrile**

This protocol is based on established methods for 2-methylbenzothiazole synthesis.[10]

Step 1: Reaction Setup

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 equivalent of 3-amino-4-mercaptopbenzonitrile.

- Add glacial acetic acid as the solvent (approx. 10 mL per gram of starting material).
- Stir the mixture to achieve a suspension.

Step 2: Acetylation and Cyclization

- Slowly add 2.0 equivalents of acetic anhydride to the reaction mixture. Causality: Acetic anhydride serves as the source of the acetyl group which, after initial N-acetylation, facilitates the intramolecular cyclization to form the thiazole ring.
- Heat the reaction mixture to reflux (approximately 120-130 °C) for 1.5 to 3 hours. Causality: The elevated temperature provides the necessary activation energy for the dehydration and ring-closure steps.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

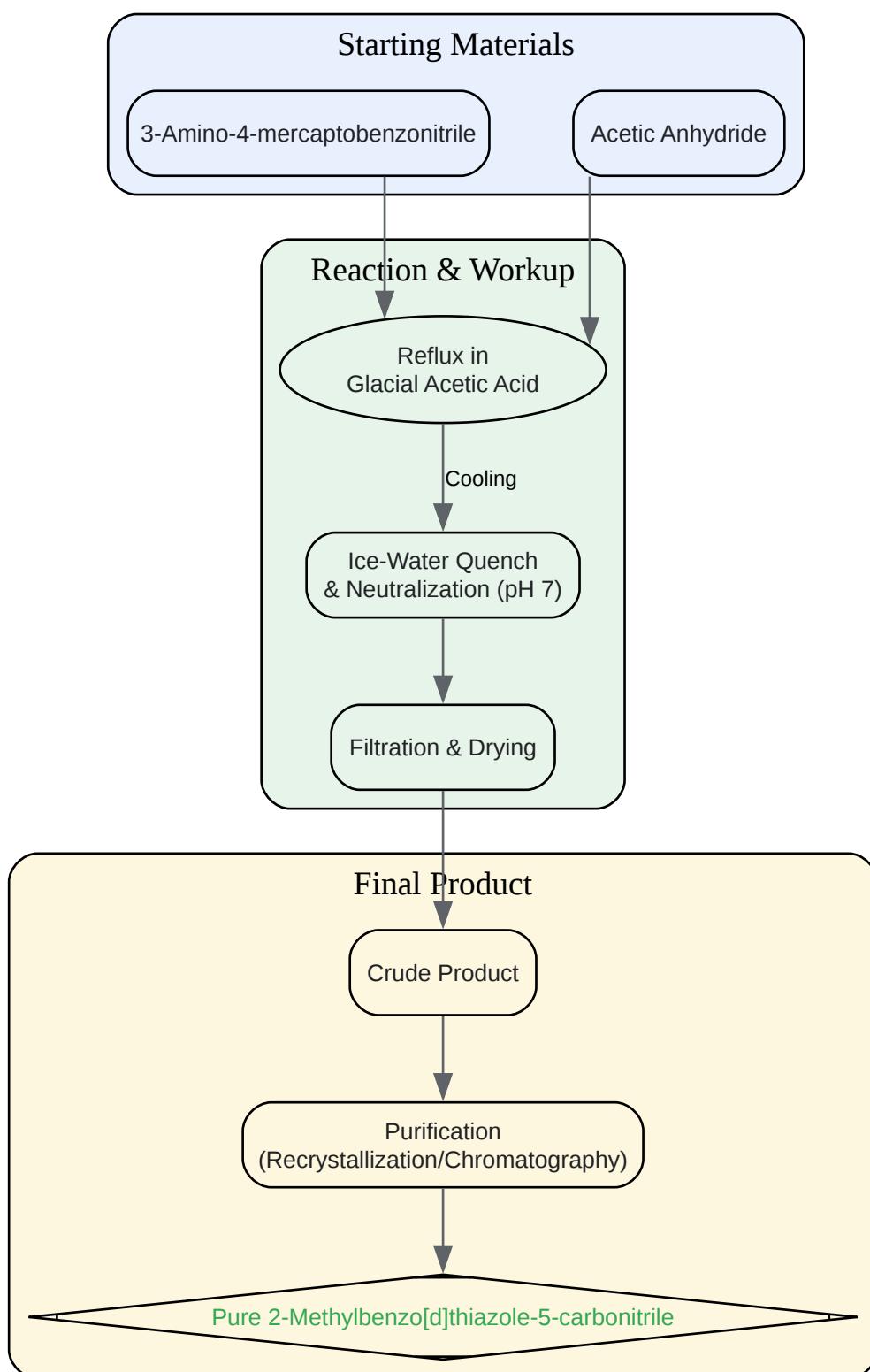
Step 3: Workup and Isolation

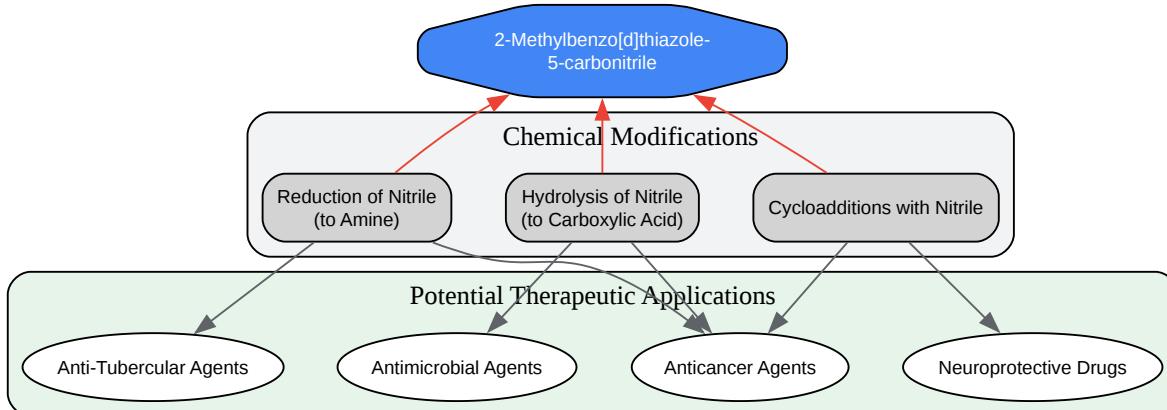
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into an ice-water bath. This will precipitate the crude product.
- Adjust the pH of the aqueous solution to ~7.0 using a 5% sodium hydroxide solution. Causality: Neutralization quenches any remaining acetic acid and ensures the product is in its neutral, less soluble form for efficient isolation.
- Filter the resulting solid precipitate using a Büchner funnel and wash with cold water.
- Dry the crude product under vacuum.

Step 4: Purification

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final, pure **2-Methylbenzo[d]thiazole-5-carbonitrile**.

Visualization of Synthetic Workflow





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